n-Boc-5-hydroxytryptophan methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(21)23-4)7-10-9-18-13-6-5-11(20)8-12(10)13/h5-6,8-9,14,18,20H,7H2,1-4H3,(H,19,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPXNIXOCSKSGI-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Boc 5 Hydroxytryptophan Methyl Ester
Stereoselective Synthesis Routes from L-5-Hydroxytryptophan
The primary approach to synthesizing n-Boc-5-hydroxytryptophan methyl ester involves a direct, two-step protection strategy starting from L-5-hydroxytryptophan. This method ensures the retention of the inherent stereochemistry of the starting material.
Multi-Step Protection and Esterification Protocols
The synthesis of this compound from L-5-hydroxytryptophan is a two-step process that involves the protection of the amine group followed by the esterification of the carboxylic acid.
First, the amine group of L-5-hydroxytryptophan is protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base, such as sodium hydroxide or triethylamine, in a mixed solvent system like dioxane and water. The reaction proceeds smoothly at room temperature to yield N-Boc-5-hydroxytryptophan.
Following the N-protection, the carboxylic acid moiety is esterified to the methyl ester. A common method for this transformation is the use of a methylating agent in an organic solvent. For instance, reacting N-Boc-5-hydroxytryptophan with a reagent like trimethylsilyldiazomethane in a solvent mixture of benzene and methanol can yield the desired this compound. Another established method for the esterification of N-protected amino acids involves the use of thionyl chloride in methanol. This reaction is typically performed at 0°C and then allowed to proceed at room temperature.
A patent describing the synthesis of a similar compound, L-N-Boc-homotryptophan methyl ester, utilizes a three-step process starting from L-2-amino adipic acid, which undergoes cyclization, esterification with trimethylsilyldiazomethane, and subsequent N-protection with Boc anhydride. acsgcipr.org
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction time for both the N-protection and esterification steps.
For the N-Boc protection, the use of 4-dimethylaminopyridine (DMAP) as a catalyst in acetonitrile (B52724) can enhance the reaction rate. wikipedia.org The choice of base and solvent system is critical to prevent side reactions and ensure complete protection.
In the esterification step, the concentration of the methylating agent and the reaction temperature are key variables. For instance, in the preparation of a related compound, L-N-Boc-high tryptophan methyl ester, the esterification was carried out using trimethylsilyldiazomethane in anhydrous methylene (B1212753) chloride or chloroform at room temperature for 20-60 hours. acsgcipr.org The subsequent N-protection was performed using Boc anhydride and triethylamine in methanol at 25°C for 10 hours, achieving a yield of 94%. google.com
Purification of the final product is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for separating the desired product from any unreacted starting materials or byproducts.
Alternative Approaches for Analogous Boc-Tryptophan Methyl Esters
While the direct protection and esterification of L-5-hydroxytryptophan is the most common route, alternative methodologies, particularly those employing biocatalysis, are being explored for the synthesis of related protected tryptophan derivatives.
Enzymatic and Biocatalytic Syntheses of Hydroxylated Tryptophan Precursors
The biosynthesis of 5-hydroxytryptophan (B29612) (5-HTP) itself represents a green alternative to chemical synthesis. nih.govresearchgate.net This process often utilizes tryptophan hydroxylase (TPH) to convert tryptophan to 5-HTP. nih.gov Metabolic engineering strategies in microorganisms like Escherichia coli have been employed to improve the production of 5-HTP. nih.gov While this approach provides the precursor, subsequent chemical steps would still be required to obtain the N-Boc protected methyl ester.
Research has also explored the enzymatic esterification of N-protected amino acids. For example, proteases and lipases have been used to catalyze the esterification of N-Cbz-L-amino acids with secondary alcohols in organic solvents. researchgate.net Such biocatalytic methods could potentially be adapted for the direct esterification of N-Boc-5-hydroxytryptophan.
Strategies for N-Boc and Methyl Ester Protection
The protection of the amino group with the tert-butoxycarbonyl (Boc) group is a fundamental step in peptide synthesis. wikipedia.org The common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in the presence of a base, and various solvent systems can be employed, including aqueous-organic mixtures or anhydrous organic solvents. wikipedia.orgorganic-chemistry.org For amines with lower nucleophilicity, a catalyst such as 4-dimethylaminopyridine (DMAP) may be added. wikipedia.org
The esterification of the carboxylic acid to a methyl ester is also a standard transformation in organic synthesis. wikipedia.org For N-protected amino acids, common methods include reaction with thionyl chloride in methanol, or the use of diazomethane or trimethylsilyldiazomethane. acsgcipr.org The choice of method depends on the specific substrate and the desired reaction conditions. A general procedure for the preparation of N-Boc-α-amino acid methyl esters involves first esterifying the amino acid with thionyl chloride in methanol, followed by N-protection with Boc₂O and sodium bicarbonate in a THF/water mixture. rsc.org
| Protection Step | Reagents and Conditions | Typical Yield |
| N-Boc Protection | Boc₂O, Triethylamine, Methanol, 25°C, 10h | ~94% |
| Esterification | Trimethylsilyldiazomethane, Methylene Chloride, RT, 36h | - |
Process Development and Scalability Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges. Key considerations include the cost of raw materials, the efficiency and safety of the chemical transformations, and the environmental impact of the process.
For large-scale synthesis, the choice of reagents and solvents becomes critical. For instance, while diazomethane is an effective methylating agent, its toxicity and explosive nature make it unsuitable for large-scale production. Alternative, safer esterification methods would be preferred. Similarly, the use of large quantities of chlorinated solvents should be minimized due to environmental concerns.
Process optimization is essential to ensure a robust and reproducible manufacturing process. This involves identifying critical process parameters and establishing acceptable ranges for these parameters to consistently produce a product of the desired quality. The development of a scalable purification method, such as crystallization, is also crucial to avoid the use of chromatography on a large scale.
Utilization As a Building Block in Complex Molecule Synthesis
Role in Solid-Phase and Solution-Phase Peptide Synthesis
The strategic placement of protecting groups on n-Boc-5-hydroxytryptophan methyl ester makes it well-suited for peptide synthesis. The Boc group provides acid-labile protection for the amine, while the methyl ester protects the carboxylic acid. This dual protection allows for its controlled incorporation into growing peptide chains.
Incorporation into Peptidic Scaffolds
This compound serves as a crucial building block for introducing the 5-hydroxytryptophan (B29612) residue into peptide sequences, thereby creating unique peptidic scaffolds. nih.gov In solution-phase peptide synthesis, the protected amino acid can be coupled with another amino acid or peptide fragment after selective deprotection of either the N-terminal Boc group (typically with an acid like trifluoroacetic acid, TFA) or the C-terminal methyl ester (via saponification). nih.gov
In solid-phase peptide synthesis (SPPS), a related derivative, typically with an Fmoc protecting group, is often used. However, the principle remains the same: the protected 5-hydroxytryptophan unit is anchored to a solid support and the peptide chain is elongated step-wise. The presence of the 5-hydroxy group on the indole (B1671886) ring can impart unique properties to the resulting peptide, such as altered hydrophilicity, potential for further functionalization, and modified biological activity. nih.gov
Application in the Total Synthesis of Natural Products (e.g., Cyclomarins)
The synthesis of complex natural products often requires non-proteinogenic amino acids with specific protecting groups. Modified tryptophan derivatives are essential components in the total synthesis of the cyclomarin family of cyclic heptapeptides, which exhibit potent anti-tuberculosis and anti-malaria activities. mdpi.comrsc.org
The total synthesis of Cyclomarin A and C, for example, involves the challenging preparation of a protected β-hydroxy tryptophan building block. acs.org While synthesis strategies may use the Fmoc group for compatibility with SPPS, the core challenge lies in creating a stable, stereochemically defined hydroxy-tryptophan unit that can be efficiently incorporated into the macrocycle. mdpi.comacs.org The synthesis of these building blocks is a critical step, often involving multiple protection and functionalization steps to yield a derivative suitable for peptide coupling and subsequent cyclization to form the final natural product. mdpi.com The biosynthetic pathway of cyclomarins also involves the incorporation of a modified tryptophan residue as the initial building block for the nonribosomal peptide synthetase (NRPS) machinery. acs.orgnih.gov
Precursor for the Construction of Bioactive Small Molecules
Beyond peptide synthesis, this compound is a versatile precursor for creating smaller, non-peptidic molecules with significant biological activity.
Synthesis of Indole-Containing Drug Candidates
The indole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key intermediate in the synthesis of novel indole-based drug candidates. For instance, it is used in the preparation of 5-(2-Fluoroethoxy)-L-tryptophan, a synthetic tryptophan derivative. usbio.net Furthermore, it is a starting material for creating new series of 4-aminopyridyl-based inhibitors that target Trypanosoma cruzi CYP51, an essential enzyme in the parasite that causes Chagas disease. usbio.net
Chiral Auxiliary Applications in Asymmetric Synthesis
In asymmetric synthesis, the goal is to produce a specific stereoisomer of a chiral molecule. This compound is an inherently chiral molecule, and this property is exploited in its use as a chiral building block. Its well-defined stereocenter at the alpha-carbon is preserved and incorporated directly into the structure of the target molecule. This transfers the chirality of the starting material to the final product, ensuring the desired stereochemical outcome. While a classical chiral auxiliary is typically attached to a substrate to direct a stereoselective reaction and is subsequently removed, this compound functions as a chiral precursor where its core structure and stereochemistry become an integral part of the final bioactive molecule. beilstein-journals.orgnih.gov
Derivatization Strategies for N Boc 5 Hydroxytryptophan Methyl Ester
Regioselective Functionalization of the Indole (B1671886) Nucleus
The indole nucleus of N-Boc-5-hydroxytryptophan methyl ester is a key target for modification due to its prevalence in biologically active molecules. impactfactor.orgresearchgate.net Regioselective functionalization allows for the precise introduction of various substituents, leading to compounds with altered biological activities and properties.
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In the context of indole derivatives, a directing group guides the deprotonation by a strong base, typically an organolithium reagent, to the adjacent ortho position. wikipedia.orguwindsor.ca This generates a lithiated intermediate that can then react with various electrophiles. For this compound, the Boc protecting group on the indole nitrogen can potentially act as a directing group, facilitating lithiation at the C4 or C6 positions. However, the presence of other functional groups, such as the 5-hydroxy group, can influence the regioselectivity of the reaction.
Subsequent reaction of the lithiated intermediate with boronic esters, such as bis(pinacolato)diboron, yields borylated indole derivatives. researchgate.netthno.org These boronation products are versatile intermediates for further functionalization through transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. researchgate.netsemanticscholar.org This approach has been successfully employed in the synthesis of various substituted tryptophan derivatives for applications in positron emission tomography (PET) imaging. For instance, the synthesis of 4-, 5-, 6-, and 7-[¹⁸F]fluoro tryptophan derivatives has been achieved using boronate precursors. researchgate.netthno.org
An iridium-catalyzed diborylation of a protected 5-acetoxytryptophan derivative has been reported to yield a 2,7-diborylated product, showcasing the potential for functionalization at multiple sites on the indole nucleus. nih.gov
| Reagent/Catalyst | Position of Functionalization | Product Type | Reference |
| Organolithium reagents | Ortho to directing group | Lithiated intermediate | wikipedia.orguwindsor.ca |
| Bis(pinacolato)diboron | C4, C5, C6, C7 | Borylated indole | researchgate.netthno.org |
| Iridium catalyst | C2, C7 | Diborylated indole | nih.gov |
The introduction of halogens, particularly fluorine, into the indole nucleus of this compound is of significant interest for the development of radiolabeled probes for PET imaging. nih.govnih.gov Fluorine-18 (¹⁸F) is a commonly used positron-emitting radionuclide with a favorable half-life for medical imaging. nih.gov
Strategies for the introduction of fluorine often involve the synthesis of suitable precursors, such as borylated or stannylated derivatives, which can then undergo radiofluorination reactions. researchgate.netnih.gov For example, copper-mediated radiofluorination of boronic ester precursors has been utilized to synthesize various [¹⁸F]fluorotryptophan derivatives. researchgate.net Another approach involves photoredox-catalyzed radiofluorination. nih.gov
The position of fluorination on the indole ring can significantly impact the biological properties of the resulting molecule. researchgate.netnih.gov For example, 5-[¹⁸F]F-AMT (α-methyltryptophan) has shown potential for cancer imaging. researchgate.net The synthesis of NIn-methyl-6-[¹⁸F]fluorotryptophan and 5-hydroxy-7-[¹⁸F]fluorotryptophan has also been described as potential PET tracers for visualizing tryptophan metabolism. nih.govmdpi.com
| Halogen | Position | Application | Reference |
| Fluorine-18 | C4, C5, C6, C7 | PET imaging probes | researchgate.netnih.gov |
| Fluorine | C7 | PET imaging probes | nih.govmdpi.com |
Modifications at the Carboxyl and Amino Termini
The carboxyl and amino groups of this compound provide additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse applications.
The methyl ester group can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, Nα-Boc-5-hydroxy-L-tryptophan. scbt.com This carboxylic acid can then be coupled with various amines to form amides. Standard peptide coupling reagents, such as carbodiimides in the presence of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt), are commonly employed for this transformation. researchgate.net This amidation strategy is fundamental in peptide synthesis and allows for the incorporation of the modified tryptophan residue into peptide chains. google.comchemimpex.com The resulting Nα-Boc-L-tryptophan amides are valuable intermediates in drug development, particularly in the synthesis of bioactive peptides. chemimpex.com
The amino group, protected by the Boc group, can be deprotected and subsequently subjected to N-alkylation or N-acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. researchgate.netnih.gov For example, the N-methylation of Boc-protected amino acids has been reported using methyl iodide and sodium hydride. researchgate.net
N-acylation involves the reaction of the free amino group with acylating agents like acid chlorides or anhydrides. nih.gov This reaction is a cornerstone of peptide synthesis, where the amino group of one amino acid is acylated by the activated carboxyl group of another. researchgate.net These modifications at the amino terminus are crucial for building peptide libraries and synthesizing complex peptide-based therapeutics.
Synthesis of Structurally Diverse Analogs and Derivatives
The combination of functionalization strategies at the indole nucleus, carboxyl, and amino termini enables the synthesis of a vast array of structurally diverse analogs and derivatives of this compound. These derivatives are instrumental in medicinal chemistry for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
For example, this compound serves as an intermediate in the synthesis of 5-(2-Fluoroethoxy)-L-tryptophan and in the preparation of 4-aminopyridyl-based inhibitors of Trypanosoma cruzi CYP51. usbio.net The synthesis of various fluorinated and methylated tryptophan derivatives for PET imaging further highlights the versatility of this starting material. researchgate.netnih.govnih.gov The ability to introduce substituents at specific positions on the indole ring, coupled with modifications at the amino acid backbone, provides a powerful platform for generating novel compounds with tailored biological activities.
The Role of this compound in Medicinal Chemistry and Chemical Biology
This compound , a protected derivative of the naturally occurring amino acid 5-hydroxytryptophan (B29612), has emerged as a valuable and versatile building block in the fields of medicinal chemistry and chemical biology. Its unique chemical structure, featuring a protected amine group and a methyl ester, allows for selective modifications at other positions of the tryptophan scaffold. This has made it a key intermediate in the synthesis of complex molecules designed to interact with and probe biological systems, particularly those involved in tryptophan metabolism. This article will focus on the specific applications of this compound in the development of enzyme modulators, molecular probes, and its broader contributions to drug discovery efforts.
Advanced Analytical Characterization in Synthesis and Derivatization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For n-Boc-5-hydroxytryptophan methyl ester, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to provide a complete and unambiguous assignment of all atoms and their connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key expected signals include the nine protons of the tert-butoxycarbonyl (Boc) protecting group, which typically appear as a singlet around 1.4 ppm. The methyl ester protons also produce a singlet, generally found around 3.7 ppm. The protons on the indole (B1671886) ring and the amino acid backbone appear in more complex, coupled patterns at distinct chemical shifts, allowing for the confirmation of the core structure.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR by identifying all unique carbon atoms. Characteristic signals include those for the carbonyl carbons of the Boc group and the methyl ester, the quaternary carbons of the indole ring and the Boc group, and the various methine and methylene (B1212753) carbons of the tryptophan framework.
2D NMR Techniques: To resolve ambiguities from overlapping signals in 1D spectra and to definitively establish the molecular structure, several 2D NMR techniques are utilized:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons, such as those along the aliphatic backbone of the tryptophan moiety.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting different structural fragments, for instance, by showing a correlation from the methyl ester protons to the ester carbonyl carbon, or from the α-proton of the amino acid to the carbonyl of the Boc group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar structural motifs.
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| -C(CH₃)₃ (Boc) | Methyl | ~1.4 (s, 9H) | ~28.5 |
| -C(CH₃)₃ (Boc) | Quaternary | - | ~80.0 |
| -NH-C=O (Boc) | Carbonyl | - | ~155.5 |
| -O-CH₃ (Ester) | Methyl | ~3.7 (s, 3H) | ~52.5 |
| -C=O (Ester) | Carbonyl | - | ~173.0 |
| α-CH | Methine | ~4.6 (m, 1H) | ~54.0 |
| β-CH₂ | Methylene | ~3.2 (m, 2H) | ~28.0 |
| Indole C2 | Methine | ~7.1 (s, 1H) | ~124.0 |
| Indole C4 | Methine | ~6.9 (d, 1H) | ~112.0 |
| Indole C6 | Methine | ~6.8 (dd, 1H) | ~112.5 |
| Indole C7 | Methine | ~7.2 (d, 1H) | ~128.0 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (Molecular Weight: 334.37 g/mol ), MS is essential for confirming the molecular weight and providing structural information through fragmentation analysis. scbt.com
Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly used. In positive ion mode, the expected molecular ion peaks would be the protonated molecule [M+H]⁺ at m/z 335.38 and adducts like the sodium adduct [M+Na]⁺ at m/z 357.36.
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the molecular ion, which provides confirmatory structural evidence. The fragmentation of this compound is predictable and characterized by the loss of its protecting and modifying groups. libretexts.org
Key Fragmentation Pathways:
Loss of the Boc group: A common and often dominant fragmentation pathway is the loss of the entire tert-butoxycarbonyl group (100 Da) or the loss of isobutylene (B52900) (56 Da) from the protonated molecule, leading to significant fragment ions.
Loss of the Methyl Ester Group: Cleavage can result in the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) or the entire methyl formate (B1220265) moiety (HCOOCH₃, 60 Da). youtube.com
Cleavage of the Amino Acid Backbone: Fragmentation can also occur at the α-β carbon bond of the tryptophan side chain.
Table 2: Expected Ions in ESI-MS Analysis of this compound
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₇H₂₃N₂O₅]⁺ | 335.38 | Protonated Molecular Ion |
| [M+Na]⁺ | [C₁₇H₂₂N₂O₅Na]⁺ | 357.36 | Sodium Adduct |
| [M-C₄H₈+H]⁺ | [C₁₃H₁₅N₂O₅]⁺ | 279.27 | Loss of isobutylene from Boc group |
| [M-Boc+H]⁺ | [C₁₂H₁₅N₂O₃]⁺ | 235.26 | Loss of entire Boc group |
| [M-OCH₃+H]⁺ | [C₁₆H₂₀N₂O₄]⁺ | 304.34 | Loss of methoxy group |
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthesized compounds and for separating them from starting materials, byproducts, and other impurities. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice.
In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. asianpubs.org The inclusion of a small amount of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase helps to ensure sharp, symmetrical peaks by protonating acidic and basic sites in the molecule and any residual silanols on the stationary phase. nih.gov
Purity is assessed by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram, detected using a UV detector. The indole ring in the tryptophan moiety provides strong UV absorbance, typically monitored at wavelengths around 220 nm and 280 nm. nih.govmtc-usa.com
Table 3: Typical RP-HPLC Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 220 nm and 280 nm |
| Column Temperature | 25-30 °C |
Chiroptical Methods for Enantiomeric Excess Determination
Since this compound is a chiral molecule, typically synthesized from L-5-hydroxytryptophan, it is crucial to verify its enantiomeric purity, or enantiomeric excess (ee). Undesired enantiomers can have different biological activities and can complicate subsequent stereospecific reactions. Chiroptical methods are specifically designed to analyze and differentiate between enantiomers.
Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a solution of the chiral compound. The specific rotation ([α]) is a characteristic physical property of a pure enantiomer under defined conditions (concentration, solvent, temperature, wavelength). A measured specific rotation that matches the literature value for the pure enantiomer is a good indicator of high enantiomeric purity.
Chiral HPLC: This is a more powerful and quantitative method for determining ee. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to a separation in retention time, allowing the two enantiomers to be resolved as distinct peaks in the chromatogram. The enantiomeric excess can be calculated directly from the integrated areas of the two peaks.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides a unique fingerprint for an enantiomer, characterized by positive or negative peaks (Cotton effects) at specific wavelengths corresponding to electronic transitions. The spectrum of the opposite enantiomer will be a mirror image. The magnitude of the CD signal is directly proportional to the enantiomeric excess, making it a valuable tool for confirming the absolute configuration and enantiomeric purity of the synthesized compound.
Future Perspectives in Tryptophan Derivative Research
Development of Novel and Efficient Synthetic Methodologies
The synthesis of tryptophan derivatives, particularly those with substitutions on the indole (B1671886) ring, has historically presented challenges. researchgate.netchim.it However, recent progress in synthetic organic chemistry is paving the way for more efficient and versatile approaches. Future research will likely concentrate on several key areas:
C-H Activation: Direct functionalization of the tryptophan indole ring through transition-metal-catalyzed C-H activation is a rapidly evolving area. chim.it This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and streamlined route to a wide array of derivatives. chim.it Further development of catalysts and reaction conditions will be crucial to enhance the regioselectivity and substrate scope of these transformations.
Enzymatic and Biocatalytic Methods: The use of enzymes, such as tryptophan synthase, offers a green and highly selective alternative to traditional chemical synthesis. chim.itnih.gov Engineered enzymes can be employed to produce non-canonical amino acids, including various tryptophan analogues, in aqueous media, minimizing the reliance on organic solvents. nih.gov Future work will likely involve the discovery and engineering of novel enzymes with expanded substrate tolerance and catalytic activity to generate a broader range of functionalized tryptophans.
Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms can accelerate the synthesis and optimization of tryptophan derivatives. These technologies allow for precise control over reaction parameters, improved safety, and high-throughput screening of reaction conditions, which will be instrumental in the rapid discovery of new compounds with desired properties.
These advancements in synthetic methodologies will not only facilitate the production of known tryptophan derivatives but also enable the creation of novel structures with unique properties, expanding the chemical space for drug discovery and chemical biology.
Expansion of Applications in Chemical Biology Tool Development
Tryptophan's intrinsic fluorescence and its role in protein structure and function make its derivatives invaluable tools for chemical biologists. Future research is expected to expand their applications in several exciting directions:
Fluorescent Probes: The unique photophysical properties of the indole ring can be modulated by introducing different functional groups. This allows for the design of tryptophan analogues that act as sensitive fluorescent probes to study protein conformation, dynamics, and interactions. nih.gov For instance, the incorporation of environmentally sensitive tryptophan derivatives into peptides and proteins can provide real-time information about their local environment.
Photo-crosslinkers and Photoaffinity Labeling: Tryptophan derivatives can be designed to act as photo-crosslinkers to identify and map protein-protein and protein-ligand interactions. nih.gov Upon photoactivation, these molecules form covalent bonds with interacting partners, enabling the "capture" of transient interactions for subsequent analysis.
Chemical Biology of Post-Translational Modifications: The chemical modification of tryptophan residues in proteins is an emerging area of interest. bohrium.com Developing new methods for the selective modification of tryptophan will allow researchers to probe the biological roles of these modifications and to engineer proteins with novel functions. bohrium.com
The development of a diverse toolkit of tryptophan-based chemical biology probes will provide researchers with powerful new ways to investigate complex biological processes at the molecular level.
Emerging Roles in Targeted Therapeutic and Diagnostic Agent Design
The diverse biological activities of tryptophan and its metabolites, such as serotonin (B10506) and melatonin, have long been recognized. frontiersin.orgnih.govresearchgate.netresearchgate.netwikipedia.org Building on this foundation, researchers are increasingly exploring the potential of synthetic tryptophan derivatives as targeted therapeutic and diagnostic agents.
Targeted Drug Delivery: Tryptophan derivatives can be used as targeting ligands to deliver therapeutic agents to specific cells or tissues. For example, because many tumors overexpress amino acid transporters to meet their high metabolic demands, tryptophan-based conjugates could be used to selectively deliver anticancer drugs to cancer cells.
Modulators of Biological Pathways: 5-Hydroxytryptophan (B29612) (5-HTP), a key precursor to serotonin, has shown therapeutic promise in treating conditions like depression. frontiersin.orgnih.gov The development of slow-release formulations of 5-HTP and other tryptophan derivatives could improve their pharmacokinetic profiles and therapeutic efficacy. nih.govevecxia.comduke.edu Furthermore, modified tryptophans are being investigated as inhibitors of enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (IDO), which is a key target in cancer immunotherapy.
Diagnostic Imaging Agents: The incorporation of imaging moieties, such as radioisotopes or fluorescent dyes, into tryptophan derivatives can create powerful diagnostic tools. For instance, radiolabeled tryptophan analogues are being developed for positron emission tomography (PET) imaging to visualize tumors and monitor their response to therapy. Tryptophan and its metabolites are also being explored as biomarkers for various diseases, including neurodegenerative disorders and cancers, with advanced electrochemical sensors being developed for their rapid and sensitive detection. mdpi.com
The continued exploration of the structure-activity relationships of tryptophan derivatives will undoubtedly lead to the development of a new generation of targeted therapies and sensitive diagnostic agents for a wide range of diseases.
Q & A
Q. How can researchers optimize the synthesis of N-Boc-5-hydroxytryptophan methyl ester to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic parameter screening, such as reaction temperature, solvent polarity, and stoichiometry of reagents. For example, the Taguchi experimental design method (a fractional factorial approach) can identify critical parameters affecting yield. In esterification reactions, catalyst concentration (e.g., KOH or H₂SO₄) often has the highest percentage contribution to yield (77.58% in analogous ester syntheses) . Characterization via TLC, NMR, and IR ensures purity and structural confirmation, as outlined in synthesis protocols for related Boc-protected amino acids .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm the Boc group (tert-butyl signals at δ ~1.4 ppm), methyl ester (δ ~3.6-3.8 ppm), and indole protons (δ ~6.8-7.1 ppm) .
- IR Spectroscopy : Peaks at ~1700-1750 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch of indole) .
- Mass Spectrometry (MS) : To verify molecular ion [M+H]⁺ and fragmentation patterns matching Boc-protected tryptophan derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies in stability data for this compound under varying pH conditions?
Methodological Answer: Contradictory stability data may arise from differences in experimental setups. To resolve this:
- Perform accelerated stability studies under controlled pH (e.g., 2.0, 7.4, 9.0) and monitor degradation via HPLC .
- Use ANOVA to quantify the influence of factors like temperature and buffer composition .
- Compare degradation products (e.g., free 5-hydroxytryptophan) with reference standards (e.g., DL-5-hydroxytryptophan, CAS 56-69-9) .
Q. What strategies are effective in developing enantioselective analytical methods for this compound?
Methodological Answer:
- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases containing hexane:isopropanol:trifluoroacetic acid (90:10:0.1) .
- Circular Dichroism (CD) : Correlate elution order with CD spectra to confirm enantiomeric purity .
- Validate methods using synthetic diastereomers (e.g., D/L-5-hydroxytryptophan derivatives) .
Q. How can researchers mitigate side reactions during Boc deprotection of this compound?
Methodological Answer:
- Use mild acidic conditions (e.g., TFA in dichloromethane at 0°C) to minimize indole ring alkylation .
- Monitor reaction progress via in situ FTIR to detect Boc-group removal (disappearance of ~1700 cm⁻¹ peak) .
- Compare with Boc-deprotection protocols for structurally similar compounds (e.g., Boc-Tyr(Bzl)-OH, CAS 2130-96-3) .
Data Interpretation and Experimental Design
Q. How should researchers design experiments to evaluate the biological activity of this compound in serotonin pathway studies?
Methodological Answer:
- In vitro assays : Use HT-29 cells (human colorectal adenocarcinoma) to measure serotonin synthesis via HPLC-ECD, comparing activity to 5-HTP (5-hydroxytryptophan) controls .
- Dose-response curves : Assess IC₅₀ values for enzyme inhibition (e.g., tryptophan hydroxylase) .
- Include negative controls (e.g., methyl ester derivatives without Boc protection) to isolate functional group effects .
Q. What statistical approaches are recommended for analyzing contradictory data in kinetic studies of this compound hydrolysis?
Methodological Answer:
- Apply multivariate regression to model hydrolysis rates as a function of pH, temperature, and solvent composition .
- Use principal component analysis (PCA) to identify outliers or confounding variables in datasets .
- Cross-validate results with independent techniques (e.g., NMR quantification of hydrolysis products) .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and PPE (gloves, lab coats) due to potential irritant properties of indole derivatives .
- Store at -20°C under inert gas (N₂ or Ar) to prevent oxidation of the 5-hydroxyindole moiety .
- Reference safety protocols for structurally related compounds (e.g., DL-5-hydroxytryptophan hydrochloride, CAS 60971-91-7) .
Advanced Method Development
Q. How can computational modeling guide the design of this compound derivatives with enhanced stability?
Methodological Answer:
- Perform density functional theory (DFT) calculations to predict hydrolysis pathways and identify stabilizing substituents .
- Validate models with molecular dynamics simulations in explicit solvent (e.g., water, DMSO) .
- Compare predicted stability with experimental data from accelerated aging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
